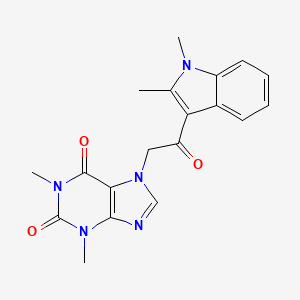

7-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-(2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative characterized by a 1,2-dimethylindole moiety linked via a ketone-ethyl bridge to a 1,3-dimethylxanthine core. The indole group may confer unique binding properties, while the purine-dione scaffold is common in bioactive molecules, including caffeine and theophylline derivatives .

Properties

IUPAC Name |

7-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-11-15(12-7-5-6-8-13(12)21(11)2)14(25)9-24-10-20-17-16(24)18(26)23(4)19(27)22(17)3/h5-8,10H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYFIODUTLBZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine and indole that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 410.46 g/mol. The structure features an indole moiety linked to a purine core, which is significant for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated the compound's effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial properties .

- Biofilm Formation : It has been shown to inhibit biofilm formation in MRSA and Mycobacterium smegmatis, which are critical factors in chronic infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cytotoxicity : In vitro studies revealed significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and others. Compounds derived from similar scaffolds demonstrated selective toxicity towards rapidly dividing cells while sparing normal fibroblasts .

- Mechanism of Action : Molecular docking studies suggest that the compound may interact with specific proteins involved in cell proliferation and survival pathways, enhancing its potential as an anticancer agent .

Comparative Biological Activity

A comparative analysis of related compounds shows varying degrees of biological activity:

| Compound | MIC (μg/mL) | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | 0.98 (MRSA) | Significant | Effective against biofilm formation |

| Indolylquinazolinones (e.g., 3k) | 3.90 (S. aureus) | Moderate | Inhibits growth of various staphylococci |

| Other quinazolinone derivatives | Varies | Low to Moderate | Generally less effective against MRSA |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on MRSA : A study demonstrated that the compound significantly reduced bacterial load in murine models infected with MRSA. The results indicated a reduction in inflammation markers and improved survival rates in treated groups compared to controls .

- Antitumor Efficacy : In a comparative study involving multiple cancer cell lines, the compound showed superior cytotoxicity against A549 cells with an IC50 value significantly lower than standard chemotherapeutic agents .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. The following sections detail its applications in various therapeutic areas.

Anticancer Activity

Several studies have investigated the anticancer properties of 7-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:

- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.

- Case Studies:

Antibacterial Properties

The antibacterial activity of the compound has also been explored:

- Mechanism: It appears to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.

- Case Studies:

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy:

- Mechanism: It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

- Case Studies:

Comparative Analysis of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest | Effective against breast and leukemia cancer cells |

| Antibacterial | Disrupts cell wall synthesis | Active against gram-positive and gram-negative bacteria |

| Anti-inflammatory | Inhibits cytokine production | Reduces inflammation markers in macrophages |

Comparison with Similar Compounds

Key Compounds Analyzed:

7-(2-(1-Acetyl-5-methyl-1H-indazol-4-yl)-2-oxoethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione ()

- Structural Difference : Replaces the indole group with a 1-acetyl-5-methylindazole moiety.

- Impact : Indazole’s nitrogen-rich structure may enhance hydrogen bonding with kinase targets compared to indole’s hydrophobic interactions .

- Synthesis : Alkylation of 8-bromo-3-methylpurine-dione with a bromoethyl-indazole precursor .

7-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1,3-dimethylpurine-2,6-dione ()

- Structural Difference : Features a triazole-thiol group instead of indole.

- Impact : The triazole enhances antimalarial activity by interacting with heme detoxification pathways .

8-(2-Hydroxyphenyl)-1,3-dimethylpurine-2,6-dione () Structural Difference: Substitutes indole with a hydroxyphenyl group. Impact: Increased solubility due to phenolic -OH, but reduced membrane permeability .

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- Target Compound : The 1,2-dimethylindole group likely improves metabolic stability compared to unsubstituted indoles (e.g., reduced CYP450 oxidation) .

- Kinase Inhibitors (): Indazole and trifluoromethylphenyl analogs show nanomolar IC₅₀ values against kinases like CDK2, while indole derivatives may prioritize selectivity over potency .

- Solubility : The oxoethyl linker in the target compound balances hydrophobicity, contrasting with the highly hydrophobic cyclohexyl-oxadiazole in ’s compound .

Research Findings and Implications

- Kinase Inhibition : Indole-based compounds may exhibit broader kinase selectivity than indazole derivatives, as seen in structurally related molecules .

- Thermodynamic Stability : Methyl groups on the indole nitrogen (target compound) could reduce conformational flexibility, enhancing target binding .

- Spectroscopic Confirmation : ¹H NMR and IR data for analogs (e.g., ’s δ 3.75 ppm for -OCH₃) validate structural assignments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : Synthesis can leverage catalytic approaches such as acid-catalyzed coupling (e.g., p-toluenesulfonic acid, p-TSA) for indole derivatives . Reaction screening using informer libraries (e.g., aryl halide chemistry libraries) allows systematic evaluation of reaction conditions, including solvent systems and temperature gradients, to optimize yield .

Q. What analytical techniques are critical for confirming the compound's purity and structural integrity?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) for purity assessment with nuclear magnetic resonance (NMR) for functional group validation. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related indolyl-purine derivatives (mean C–C bond length: 0.002 Å, R factor: 0.041) . Canonical SMILES and InChI keys (e.g., KYHQZNGJUGFTGR-UHFFFAOYSA-N) aid in computational validation .

Q. How should researchers handle contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate results using complementary techniques: X-ray crystallography for solid-state conformation, NMR for solution-state dynamics, and density functional theory (DFT) calculations to predict vibrational/electronic spectra . Discrepancies may arise from solvent effects or polymorphism, requiring iterative refinement of experimental parameters.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Adopt protocols for structurally similar purine derivatives, including fume hood use, personal protective equipment (PPE), and inert atmosphere storage to prevent degradation . Monitor for unclassified hazards (e.g., reactivity under moisture) via material safety data sheets (MSDS) for analogous compounds .

Advanced Research Questions

Q. What computational strategies can predict the compound's reactivity in novel reaction environments?

- Methodological Answer : Employ quantum chemical reaction path searches (e.g., DFT-B3LYP/6-31G*) to map transition states and intermediates . Couple this with machine learning (ML) models trained on reaction databases to predict regioselectivity in cross-coupling or oxidation reactions .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Apply a fractional factorial design (FFD) to screen variables like catalyst loading, temperature, and solvent polarity. For example, a 2⁴⁻¹ design reduces experimental runs while identifying significant interactions (e.g., temperature-catalyst synergy) . Response surface methodology (RSM) further refines optimal conditions .

Q. What methodologies analyze the thermodynamic stability of this compound under varying conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation profiles. Compare results with NIST/TRC thermodynamic data for methylxanthine analogs (e.g., caffeine derivatives) to infer stability trends . DFT-based molecular dynamics simulations can model decomposition pathways under extreme conditions .

Q. How can AI-driven platforms accelerate the discovery of biological targets for this compound?

- Methodological Answer : Integrate molecular docking simulations (e.g., AutoDock Vina) with AI-driven target prediction tools (e.g., DeepChem) to prioritize protein targets. Validate predictions via high-throughput screening in enzyme inhibition assays, leveraging cheminformatics libraries for structure-activity relationship (SAR) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.